
Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate
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Overview
Description
Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions could target the carbamate group or the pyridine ring.
Substitution: Substitution reactions may occur at the amino group or the pyridine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(5-amino-2-pyridyl)-N-tert-butoxycarbonyl-carbamate
- Tert-butyl N-(3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate
- Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-methyl-carbamate
Uniqueness
Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate may be unique in its specific substitution pattern on the pyridine ring, which could influence its chemical reactivity and biological activity. The presence of both tert-butyl and carbamate groups may also contribute to its distinct properties.
Biological Activity
Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, interaction profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O4
- Molecular Weight : Approximately 270.29 g/mol
- Structure : The compound features a tert-butyl group, an amino group, and a pyridine ring, with a tert-butoxycarbonyl (Boc) protecting group that enhances stability and solubility.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies show that related compounds can induce cell death in cancer cells through various mechanisms, including microtubule disruption and apoptosis induction. For instance, certain indolyl-pyridinyl derivatives have been found to possess potent anticancer properties by affecting cellular pathways linked to cancer progression .
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, which can be assessed using biochemical assays. These interactions are crucial for understanding the compound's potential therapeutic applications.
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, which suggests that this compound could influence various signaling pathways in cells .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Amino Group : Starting from 5-amino-3-methylpyridine.
- Carbamate Formation : Reacting with tert-butoxycarbonyl chloride to introduce the Boc protecting group.
- Purification : Utilizing chromatography techniques to isolate the final product.
Interaction Profiles
The interaction profiles of this compound can be compared with similar carbamates to understand its unique properties:
Compound Name | Structural Features | Similarity Index |
---|---|---|
Tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate | Contains bromine substituent on pyridine | 0.86 |
Tert-butyl (4-bromopyridin-2-yl)carbamate | Bromine at position 4 on pyridine | 0.86 |
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | Hydroxyl group addition | 0.82 |
These comparisons illustrate how variations in substituents can affect biological activity and chemical reactivity, highlighting the significance of the tert-butoxycarbonyl group in enhancing the compound's stability and solubility.
Case Studies and Research Findings
Recent studies have evaluated the biological effects of related compounds:
- Induction of Cell Death : Research on indolyl-pyridinyl-propenones demonstrated their ability to induce methuosis (a form of cell death) through specific cellular pathway interactions, suggesting a potential for developing new anticancer therapies .
- Microtubule Disruption : Certain derivatives exhibited increased cytotoxicity linked to their ability to disrupt microtubule polymerization, emphasizing the importance of structural modifications in enhancing biological efficacy .
- Pharmacological Profiles : The pharmacological profiles of similar compounds indicate that modifications can lead to significant changes in potency and selectivity towards different biological targets, which is crucial for drug development strategies .
Properties
Molecular Formula |
C16H25N3O4 |
---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H25N3O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,17H2,1-7H3 |
InChI Key |
PDMBAIUJOQKOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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